2(5H)-Furanone, 3,4-dichloro-5-(hexyloxy)-
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Overview
Description
2(5H)-Furanone, 3,4-dichloro-5-(hexyloxy)- is a chemical compound belonging to the furanone family It is characterized by the presence of two chlorine atoms and a hexyloxy group attached to the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(hexyloxy)- typically involves the chlorination of a furanone precursor followed by the introduction of the hexyloxy group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the selective chlorination of the desired positions on the furanone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated furanone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furanones, which can have different functional groups replacing the chlorine atoms or the hexyloxy group.
Scientific Research Applications
2(5H)-Furanone, 3,4-dichloro-5-(hexyloxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(hexyloxy)- involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-5-hydroxyfuran-2(5H)-one
- 3,4-Dichloro-5-oxo-2,5-dihydro-2-furanyl benzoate
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(hexyloxy)- is unique due to the presence of the hexyloxy group, which imparts distinct chemical properties and potential applications compared to other similar compounds. The hexyloxy group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64855-20-5 |
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Molecular Formula |
C10H14Cl2O3 |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
3,4-dichloro-2-hexoxy-2H-furan-5-one |
InChI |
InChI=1S/C10H14Cl2O3/c1-2-3-4-5-6-14-10-8(12)7(11)9(13)15-10/h10H,2-6H2,1H3 |
InChI Key |
VKZLHDAICKZKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1C(=C(C(=O)O1)Cl)Cl |
Origin of Product |
United States |
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